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Compound of Interest

Compound Name: 2,4-Difluoro-3-methoxyphenol

Cat. No.: B1306883

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxyphenol is a fluorinated aromatic compound of interest in medicinal
chemistry and materials science. Its structural features, including the electron-withdrawing
fluorine atoms and the electron-donating methoxy and hydroxyl groups, create a unique
electronic environment that can influence molecular interactions and reactivity. Accurate
characterization of this compound is paramount for its application in research and
development. This technical guide provides a detailed overview of the predicted and expected
spectroscopic data for 2,4-Difluoro-3-methoxyphenol, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
The experimental protocols for obtaining this data are also detailed.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for 2,4-Difluoro-
3-methoxyphenol. This data is estimated based on the analysis of structurally similar
compounds and established spectroscopic principles, as direct experimental values are not
readily available in published literature.

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, CDCIs)
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Chemical Shift () Lo Coupling .
Multiplicity Assignment
(ppm) Constants (J) (Hz)

J(H,F) = 10.5, J(H,H)
~6.85 ddd H-6
=9.0, JH,F) =25

J(H,H) = 9.0, J(H,F) =
~6.60 ddd H-5
8.5, J(H,F) = 2.0

~5.50 s (broad) - OH

~3.90 s - OCHs

Note: The aromatic protons will exhibit complex splitting patterns due to both proton-proton and
proton-fluorine couplings.

Table 2: Predicted 13C NMR Spectroscopic Data (125 MHz, CDCIs)

] ] Multiplicity (due to C-F .
Chemical Shift (d) (ppm) . Assignment
coupling)

C-2 (J(C,F) = 240-250 Hz,

~155-160 dd

J(C,F) = 10-15 Hz)

C-4 (J(C,F) = 240-250 Hz,
~145-150 dd

J(C,F) =10-15 Hz)
~140-145 d C-1 (J(C,F) = 15-20 Hz)
~125-130 d C-3 (J(C,F) =5-10 Hz)

C-5 (J(C,F) = 20-25 Hz, J(C,F)
~110-115 dd

= 3-5 Hz)

C-6 (J(C,F) = 20-25 Hz, J(C,F)
~105-110 dd

= 3-5Hz)
~56-60 s OCHs

Note: The carbon atoms attached to or near fluorine atoms will show splitting due to carbon-
fluorine coupling.
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Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3550-3200 Broad O-H stretch (phenolic)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (methyl)
1600-1450 Strong C=C stretch (aromatic ring)
1250-1150 Strong C-O-C stretch (asymmetric)
1100-1000 Strong C-F stretch

1050-1000 Medium C-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Relative Intensity Assignment

160 High [M]* (Molecular lon)
145 Medium [M - CHs]*

117 Medium [M - CHs - COJ*

89 Low [M - CHs - CO - COJ*

Note: The fragmentation pattern is predicted based on the stability of the resulting fragments.

Table 5: Predicted UV-Vis Spectroscopic Data (in Methanol)

Molar Absorptivity (€) (L

Amax (nm) Transition
mol~* cm™?)

~275 ~2000-3000 m—-T

~220 ~8000-10000 m—-T
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Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 2,4-Difluoro-3-methoxyphenol in
0.5-0.7 mL of deuterated chloroform (CDCIs) or another suitable deuterated solvent (e.qg.,
acetone-de, DMSO-ds). Add a small amount of tetramethylsilane (TMS) as an internal
reference (0 ppm).

'H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 or 500 MHz
spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-
45°, and a relaxation delay of 1-5 seconds.

13C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically
at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is standard. A larger
number of scans will be required compared to *H NMR to achieve a good signal-to-noise
ratio.

2D NMR Spectroscopy (Optional but Recommended): To unambiguously assign proton and
carbon signals, especially with complex splitting patterns, it is advisable to perform 2D NMR
experiments such as COSY (Correlated Spectroscopy) for *H-tH correlations, HSQC
(Heteronuclear Single Quantum Coherence) for direct *H-13C correlations, and HMBC
(Heteronuclear Multiple Bond Correlation) for long-range *H-3C correlations.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid 2,4-
Difluoro-3-methoxyphenol directly onto the ATR crystal. Apply pressure to ensure good
contact between the sample and the crystal.

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a
fine powder and press it into a transparent pellet using a hydraulic press.
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» Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty ATR crystal or the KBr pellet holder
should be recorded and subtracted from the sample spectrum. The typical spectral range is
4000-400 cm~2.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

« lonization: Utilize an appropriate ionization technique. Electron lonization (El) is common for
providing detailed fragmentation patterns. Electrospray lonization (ESI) is a softer ionization
method that is useful for confirming the molecular weight.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be
determined to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of 2,4-Difluoro-3-methoxyphenol in a UV-
transparent solvent, such as methanol or ethanol. The concentration should be adjusted to
yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance
(Amax).

o Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a
wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent
as a reference.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a chemical compound like 2,4-Difluoro-3-methoxyphenol.
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Difluoro-3-methoxyphenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306883#spectroscopic-data-of-2-4-difluoro-3-
methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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